molecular formula C7H5BrF2 B1520593 1-Bromo-4,5-difluoro-2-methylbenzene CAS No. 875664-38-3

1-Bromo-4,5-difluoro-2-methylbenzene

Cat. No.: B1520593
CAS No.: 875664-38-3
M. Wt: 207.01 g/mol
InChI Key: FKEURBCLFHOBDM-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-methylbenzene is a chemical compound with the molecular weight of 207.02 . It is a clear liquid that ranges in color from colorless to very pale yellow .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, difluoro, and methyl substituents . The InChI code for this compound is 1S/C7H5BrF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 .

It is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Synthesis of Valuable Organic Compounds

  • 1,2-Dibromobenzenes, including derivatives like 1-Bromo-4,5-difluoro-2-methylbenzene, are critical precursors for numerous organic transformations. They are especially valuable for reactions that involve the formation of benzynes, an unstable intermediate in many organic syntheses. This study outlines methods for accessing synthetically valuable 1,2-dibromobenzenes through regioselective bromination, ortho-metalation, and halogen/metal permutations, underscoring their utility in creating diverse organic compounds (Diemer, Leroux, & Colobert, 2011).

Catalyzed Domino Processes

  • The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters demonstrates the compound's potential in synthesizing 2,3-disubstituted benzofurans. This transformation, involving an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, highlights the strategic use of this compound in creating benzofurans with varied substituents, offering significant implications for material science and pharmaceutical synthesis (Lu, Wang, Zhang, & Ma, 2007).

Electrochemical Fluorination

  • Research on electrochemical fluorination of aromatic compounds, including halobenzenes, sheds light on the side-reactions and formation mechanisms involved when using this compound as a substrate. This study contributes to a deeper understanding of the chemical behavior of halobenzenes during fluorination processes, which is pivotal for the development of fluorinated organic compounds with applications in pharmaceuticals and agrochemicals (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Hyperbranched Polyethers Synthesis

  • The one-pot synthesis of hyperbranched polyethers using 5-(Bromomethyl)-1,3-dihydroxybenzene demonstrates the potential application of brominated compounds in polymer science. The study explores the self-condensation processes leading to polymers with significant molecular weight, offering insights into the versatility of brominated intermediates like this compound in crafting advanced polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Luminescence Properties of Derivatives

  • The study of 1,8-Naphthalimide derivatives, including those synthesized from brominated benzene derivatives, explores their luminescence properties in solution, crystals, and co-crystals. This research is crucial for developing organic materials with potential applications in optoelectronics and photonics, demonstrating the broad applicability of brominated benzene derivatives in material science (Ventura et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4,5-difluoro-2-methylbenzene are likely to be organic molecules that can undergo nucleophilic substitution or free radical reactions . The compound’s bromine atom is a good leaving group, making it susceptible to attack by nucleophiles .

Mode of Action

this compound can participate in reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions include free radical bromination and nucleophilic substitution . In free radical reactions, a hydrogen atom at the benzylic position is replaced by a bromine atom . In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests that it could potentially interfere with biochemical pathways involving similar organic molecules .

Pharmacokinetics

Its physical properties suggest that it may have low water solubility , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its reactivity, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced in environments that favor free radical or nucleophilic substitution reactions .

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEURBCLFHOBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661329
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-38-3
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-difluorotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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